5-(2-Fluoro-6-iodophenyl)thiazol-2-amine
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Overview
Description
5-(2-Fluoro-6-iodophenyl)thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Chemical Reactions Analysis
5-(2-Fluoro-6-iodophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different products.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Fluoro-6-iodophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The presence of the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2-Fluoro-6-iodophenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H6FIN2S |
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Molecular Weight |
320.13 g/mol |
IUPAC Name |
5-(2-fluoro-6-iodophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6FIN2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |
InChI Key |
ZBLCUFRBGYKVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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